Tesevatinib

Catalog No.
S547971
CAS No.
781613-23-8
M.F
C24H25Cl2FN4O2
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesevatinib

CAS Number

781613-23-8

Product Name

Tesevatinib

IUPAC Name

7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Molecular Formula

C24H25Cl2FN4O2

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+

InChI Key

HVXKQKFEHMGHSL-GOOCMWNKSA-N

SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

EXEL-7647, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine, tesevatinib, XL-647, XL647

Canonical SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Description

The exact mass of the compound Tesevatinib is 490.13386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tesevatinib as a Tyrosine Kinase Inhibitor

Tesevatinib is classified as a tyrosine kinase inhibitor (TKI). TKIs block the activity of enzymes called tyrosine kinases, which play a critical role in cell signaling. Specific tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Tesevatinib has been shown to inhibit several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the Src family kinases [].

Here are some examples of Tesevatinib's targets:

  • EGFR

    Overexpression or mutations in EGFR are found in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Tesevatinib's ability to inhibit EGFR suggests its potential application in treating these cancers.

  • Src family kinases

    These kinases are involved in various cellular processes, including cell proliferation, adhesion, and migration. Their dysregulation is implicated in tumorigenesis. Tesevatinib's inhibitory effect on Src family kinases could contribute to its anti-cancer properties [].

Tesevatinib is a multi-kinase inhibitor primarily targeting receptor tyrosine kinases involved in tumor growth and angiogenesis. It is chemically classified as a 4-anilinoquinazoline and is recognized for its ability to inhibit key pathways associated with various cancers and polycystic kidney diseases. The compound has a molecular weight of approximately 491.39 g/mol and its chemical formula is C${24}$H${25}$Cl${2}$F N${4}$O$_{2}$ .

Tesevatinib acts as a multi-target RTK inhibitor. It binds to and inhibits the activity of several RTKs, including epidermal growth factor receptor (EGFR), HER2, vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) [, ]. These RTKs play a significant role in promoting tumor cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting these RTKs, Tesevatinib disrupts these processes, potentially leading to tumor regression.

In the context of ADPKD, Tesevatinib's mechanism is still under investigation. However, it is hypothesized that by inhibiting VEGFR and other RTKs involved in cell proliferation and blood vessel formation, it might slow down cyst growth and progression of the disease [].

As Tesevatinib is still under investigation, comprehensive data on its safety profile is limited. However, pre-clinical studies suggest it may be well-tolerated []. Further clinical trials are needed to fully assess its safety profile in humans.

, including:

  • Oxidation: Particularly at methoxy groups, leading to the formation of aldehydes or carboxylic acids.
  • Reduction: This may alter its functional groups, impacting its biological activity.
  • Hydrolysis: Under certain conditions, tesevatinib can hydrolyze, affecting its stability and efficacy .

Tesevatinib exhibits significant biological activity by inhibiting multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Involved in cell proliferation.
  • Human Epidermal Growth Factor Receptor 2 (HER2): Plays a critical role in breast cancer.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Important for angiogenesis.
  • Ephrin Type-B Receptor 4: Associated with cell adhesion and migration.

In preclinical studies, tesevatinib has demonstrated potent inhibition of tumor growth across various cancer models, including breast, lung, colon, and prostate cancers .

The synthesis of tesevatinib involves multiple steps:

  • Formation of the Quinazoline Core: The initial step typically involves the condensation of appropriate anilines and carbonyl compounds to form the quinazoline structure.
  • Introduction of Functional Groups: Subsequent reactions introduce methoxy and other substituents to achieve the desired pharmacological profile.
  • Salt Formation: Tesevatinib is often prepared as a tosylate salt to enhance solubility and bioavailability .

Tesevatinib has been explored for various therapeutic applications:

  • Cancer Treatment: It is being investigated for its efficacy in treating non-small cell lung cancer and HER2-positive breast cancer.
  • Polycystic Kidney Disease: Tesevatinib is undergoing clinical trials for autosomal dominant and recessive polycystic kidney disease due to its ability to inhibit pathways that promote cyst growth .

Research indicates that tesevatinib interacts with several key signaling pathways:

  • Inhibition of Kinase Activity: Tesevatinib reduces phosphorylation of critical mediators such as EGFR, Src, and KDR, leading to decreased cellular proliferation and angiogenesis.
  • Combination Therapies: Its multi-target approach makes it suitable for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .

Several compounds share structural or functional similarities with tesevatinib. Here are some notable examples:

Compound NameStructural ClassKey TargetsUnique Features
ErlotinibAnilinoquinazolineEGFRApproved for non-small cell lung cancer
LapatinibAnilinoquinazolineHER2Dual inhibitor of EGFR and HER2
SorafenibMulti-kinase inhibitorVEGFR, PDGFREffective against renal cell carcinoma
AfatinibAnilinoquinazolineEGFRIrreversible inhibitor with broader activity

Tesevatinib stands out due to its unique multi-target inhibition profile that encompasses not only the epidermal growth factor receptor but also other critical kinases involved in both tumor proliferation and angiogenesis .

Tesevatinib demonstrates remarkable potency across multiple receptor tyrosine kinases, each playing distinct roles in cancer progression and therapeutic resistance [6] [7]. The compound exhibits extraordinary selectivity and potency, with inhibition constant values ranging from sub-nanomolar to low nanomolar concentrations [8] [2].

The primary target profile demonstrates Epidermal Growth Factor Receptor (EGFR) inhibition with an IC50 value of 0.3 nanomolar, representing the most potent interaction within the compound's spectrum [7] [2]. This exceptional potency positions tesevatinib as one of the most effective EGFR inhibitors currently available, surpassing many first-generation tyrosine kinase inhibitors including erlotinib and gefitinib [2] [9].

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) represents another critical target, with tesevatinib demonstrating an IC50 value of 16 nanomolar [7] [2]. This moderate potency against HER2 provides therapeutic value in breast and gastric cancers where HER2 overexpression drives oncogenic transformation [10] [11]. The dual EGFR/HER2 inhibition capability enables tesevatinib to address heterodimeric receptor complexes that contribute to therapeutic resistance [12] [10].

The compound exhibits exceptional anti-angiogenic properties through potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) with an IC50 of 1.5 nanomolar [7] [2]. This remarkable potency against VEGFR2 enables tesevatinib to effectively disrupt tumor vascularization and angiogenesis, critical processes for tumor growth and metastatic dissemination [3] [13]. The anti-angiogenic activity extends to FMS-like Tyrosine Kinase 4 (Flt4/VEGFR3) with an IC50 of 8.7 nanomolar, providing additional control over lymphangiogenesis and lymphatic metastasis pathways [7] [6].

Ephrin Type-B Receptor 4 (EphB4) inhibition, with an IC50 of 1.4 nanomolar, represents a unique and highly valuable component of tesevatinib's mechanism of action [7] [2]. EphB4 plays crucial roles in angiogenesis, vascular development, and cellular communication networks that facilitate tumor progression [14] [15]. The potent EphB4 inhibition enables tesevatinib to modulate complex ephrin signaling cascades that conventional anti-cancer agents often cannot address [14].

Additionally, tesevatinib demonstrates significant activity against SRC Proto-Oncogene with an IC50 of 10.3 nanomolar [7] [2]. SRC kinase inhibition provides crucial control over cell adhesion, migration, and invasion processes that drive metastatic behavior in multiple cancer types [3] [16].

Structural Basis for EGFR/HER2 Binding Affinity

The exceptional binding affinity of tesevatinib for EGFR and HER2 receptors stems from its sophisticated quinazoline-based molecular architecture, which enables multiple high-affinity interactions within the ATP-binding domain [17] [18]. The structural foundation for this binding affinity involves a complex network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts that collectively determine the compound's remarkable potency [19] [17].

The quinazoline core structure serves as the primary recognition element, with the N-1 nitrogen forming a critical hydrogen bond with methionine 793 in the EGFR hinge region [17] [20]. This interaction represents the fundamental anchor point that positions tesevatinib within the ATP-binding pocket and establishes the foundation for all subsequent binding interactions [18] [17]. The N-3 nitrogen participates in water-mediated hydrogen bonding networks involving threonine 766 and threonine 830, providing additional stabilization and binding specificity [17] [20].

The 4-aniline moiety extends into the hydrophobic pocket region of the ATP-binding site, forming extensive van der Waals interactions that enhance both binding affinity and selectivity [17] [20]. This structural component adopts a characteristic 45-degree angle relative to the quinazoline ring, optimizing its fit within the hydrophobic cleft and maximizing contact surface area [17]. The aniline substitution pattern directly influences potency, with the 3,4-dichloro-2-fluorophenyl group providing enhanced binding through halogen bonding interactions with leucine 718 and valine 726 [1] [17].

The C-6 methoxy substituent participates in polar interactions with aspartate 800, contributing to both binding affinity and pharmacokinetic optimization [17] [1]. This substitution enhances aqueous solubility while maintaining the critical hydrophobic character necessary for membrane permeability and brain penetration [2] [21]. The C-7 cyclopentapyrrol substituent represents a unique structural feature that extends into the solvent-accessible region, providing kinase selectivity and reducing off-target interactions [1] [17].

The ATP-binding pocket geometry in both EGFR and HER2 accommodates tesevatinib through a combination of induced fit and conformational selection mechanisms [20] [17]. The compound preferentially binds to the inactive conformation of these kinases, stabilizing the DFG-out state that prevents ATP binding and kinase activation [22] [23]. This binding mode explains tesevatinib's effectiveness against both wild-type and activating mutant forms of EGFR, as activating mutations typically shift the equilibrium toward the active conformation, making the ATP-binding site more accessible to competitive inhibitors [24] [20].

The gatekeeper residue threonine 790 plays a crucial role in determining sensitivity to tesevatinib [25] [26]. In wild-type EGFR, this residue allows optimal binding through its smaller side chain, whereas the T790M mutation introduces a bulkier methionine that creates steric hindrance and reduces binding affinity [25] [27]. Understanding this interaction pattern has been instrumental in predicting resistance mechanisms and designing combination therapies [27] [26].

Allosteric Modulation of VEGFR2 and EphB4 Signaling

Tesevatinib exhibits sophisticated allosteric modulatory effects on VEGFR2 and EphB4 signaling networks that extend beyond simple competitive ATP inhibition [13] [14]. These allosteric mechanisms contribute significantly to the compound's anti-angiogenic and anti-metastatic activities through complex receptor complex modulation and downstream signaling pathway interference [13] [3].

VEGFR2 (KDR) allosteric modulation involves both direct kinase domain inhibition and indirect effects on receptor dimerization and activation [13] [3]. Tesevatinib binding to the ATP pocket induces conformational changes that stabilize the inactive receptor state, preventing the conformational transitions necessary for effective dimerization and autophosphorylation [23] [28]. This allosteric stabilization of the inactive state reduces VEGFR2 responsiveness to vascular endothelial growth factor stimulation, effectively dampening angiogenic signaling even in the presence of high ligand concentrations [3] [13].

The compound demonstrates particularly important effects on VEGFR2-EPHA2 heterocomplex formation [14]. These receptor heterocomplexes play critical roles in coordinating angiogenic responses and maintaining vascular integrity [14]. Tesevatinib disrupts these heterocomplexes through allosteric mechanisms that alter the conformational states of both receptors, preventing productive signaling interactions [14]. This disruption has therapeutic implications for anti-angiogenic therapy, as it prevents compensatory signaling through alternative receptor pathways [14].

EphB4 allosteric modulation represents one of the most unique aspects of tesevatinib's mechanism of action [14] [15]. EphB4 functions through both forward and reverse signaling mechanisms, depending on its interaction with ephrin-B ligands [14]. Tesevatinib binding to the EphB4 kinase domain produces allosteric effects that modulate both signaling modes, effectively disrupting ephrin-mediated cellular communication networks [14]. This modulation impacts critical processes including endothelial cell migration, vascular sprouting, and tumor cell invasion [13] [14].

The ephrin-B2 reverse signaling pathway becomes significantly altered in the presence of tesevatinib [13] [14]. Ephrin-B2 reverse signaling typically involves PDZ domain-mediated protein interactions that regulate endocytosis and cellular trafficking [13]. Tesevatinib indirectly modulates these interactions through its effects on EphB4 conformation and clustering, altering the efficiency of clathrin-mediated endocytosis and affecting VEGFR2 trafficking patterns [13]. This modulation has important implications for drug delivery and vascular barrier function [13].

VEGFR2-ephrin-B2 functional interactions represent another layer of allosteric modulation affected by tesevatinib [13]. In normal endothelial cells, ephrin-B2 is required for efficient VEGFR2 endocytosis and full signaling activity [13]. Tesevatinib treatment disrupts these interactions, leading to altered VEGFR2 trafficking patterns and reduced signaling efficiency [13]. This mechanism contributes to the compound's anti-angiogenic effects and may enhance the efficacy of combination therapies targeting the VEGF pathway [13].

Resistance Mechanisms in Mutant Kinase Variants

The development of resistance to tesevatinib involves multiple molecular mechanisms that reflect the complex adaptive capacity of cancer cells when confronted with multi-target kinase inhibition [27] [16] [29]. Understanding these resistance mechanisms is crucial for optimizing therapeutic strategies and developing effective combination approaches [30] [29].

T790M gatekeeper mutation represents the most prevalent resistance mechanism, occurring in approximately 50% of patients who develop resistance to EGFR-targeted therapies including tesevatinib [25] [31]. This mutation substitutes methionine for threonine at position 790, creating significant steric hindrance that reduces tesevatinib binding affinity [25] [26]. The bulkier methionine side chain interferes with the optimal positioning of the quinazoline core within the ATP-binding pocket, while simultaneously increasing the kinase's affinity for ATP [25] [26]. This dual effect creates a competitive disadvantage for tesevatinib and necessitates higher drug concentrations to achieve effective inhibition [25].

C797S tertiary mutation has emerged as a significant resistance mechanism, particularly in patients previously treated with third-generation EGFR inhibitors [32] [33]. This mutation prevents the covalent binding interactions that some advanced EGFR inhibitors rely upon, while also altering the binding pocket geometry in ways that reduce tesevatinib affinity [32] [34]. The C797S mutation occurs in approximately 18% of resistance cases and often develops in the context of preserved T790M, creating a triple-mutant scenario that poses significant therapeutic challenges [32] [33].

Alternative kinase domain mutations including L792H, L792F, G724S, and L718Q represent emerging resistance mechanisms that affect different regions of the EGFR kinase domain [33] [26]. The L792H and L792F mutations alter the binding pocket geometry and reduce inhibitor affinity through steric interference [33]. G724S affects the P-loop conformation, disrupting the proper positioning of tesevatinib within the ATP-binding site [24] [33]. L718Q, located within the P-loop, creates steric hindrance that specifically affects third-generation inhibitors while potentially maintaining sensitivity to first- and second-generation agents [33] [24].

MET proto-oncogene amplification constitutes a major bypass resistance mechanism, occurring in approximately 20% of tesevatinib-resistant cases [27] [35]. MET amplification provides alternative survival signaling that compensates for EGFR pathway inhibition [35] [27]. Amplified MET activates downstream pathways including PI3K/AKT and MAPK cascades, enabling continued cell proliferation despite effective EGFR blockade [35] [16]. This mechanism often requires combination therapeutic approaches targeting both EGFR and MET pathways [35].

KRAS mutation activation represents another significant bypass mechanism, occurring in approximately 15% of resistance cases [29] [36]. Activating KRAS mutations enable constitutive downstream signaling through MAPK pathways, rendering cells independent of upstream receptor tyrosine kinase signaling [29]. These mutations effectively bypass the need for EGFR, HER2, or other receptor-mediated growth signals, making kinase inhibitor therapy ineffective [29] [36].

PIK3CA pathway activation through mutation or amplification occurs in approximately 10% of resistant cases and provides alternative survival signaling through the PI3K/AKT/mTOR pathway [29] [16]. PIK3CA mutations, particularly E545K and H1047R variants, constitutively activate downstream survival signaling independent of receptor tyrosine kinase input [29] [16]. This mechanism often indicates potential efficacy for PI3K or mTOR inhibitor combination therapies [29].

Epithelial-mesenchymal transition (EMT) represents a complex resistance mechanism involving fundamental changes in cellular phenotype and signaling dependencies [29] [16]. EMT transitions reduce cellular dependence on growth factor signaling while enhancing invasive and metastatic capabilities [29]. Cells undergoing EMT often become resistant to kinase inhibitors through altered signaling pathway dependencies and increased reliance on alternative survival mechanisms [29] [16].

Small cell lung cancer transformation occurs in approximately 14% of resistance cases and represents a dramatic histological change that fundamentally alters therapeutic sensitivity [29] [27]. This neuroendocrine differentiation process involves loss of epithelial characteristics and acquisition of small cell morphology [29]. Transformed cells typically lose dependence on receptor tyrosine kinase signaling and become sensitive to chemotherapy rather than targeted agents [29] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

490.1338596 g/mol

Monoisotopic Mass

490.1338596 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F6XM2TN5A1

Pharmacology

Tesevatinib is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Tesevatinib binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4). This may result in the inhibition of tumor growth and angiogenesis, and tumor regression.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

781613-23-8

Wikipedia

Tesevatinib

Biological Half Life

50-70 hours

Dates

Last modified: 08-15-2023
1: Stasi I, Cappuzzo F. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer. Transl Respir Med. 2014 Jan 6;2:2. doi: 10.1186/2213-0802-2-2. eCollection 2014. PubMed PMID: 25505694; PubMed Central PMCID: PMC4215821.
2: Yu HA, Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. J Natl Compr Canc Netw. 2013 Feb 1;11(2):161-9. PubMed PMID: 23411383; PubMed Central PMCID: PMC3673302.
3: Pietanza MC, Gadgeel SM, Dowlati A, Lynch TJ, Salgia R, Rowland KM Jr, Wertheim MS, Price KA, Riely GJ, Azzoli CG, Miller VA, Krug LM, Kris MG, Beumer JH, Tonda M, Mitchell B, Rizvi NA. Phase II study of the multitargeted tyrosine kinase inhibitor XL647 in patients with non-small-cell lung cancer. J Thorac Oncol. 2012 May;7(5):856-65. doi: 10.1097/JTO.0b013e31824c943f. PubMed PMID: 22722787.
4: Chmielecki J, Pietanza MC, Aftab D, Shen R, Zhao Z, Chen X, Hutchinson K, Viale A, Kris MG, Stout T, Miller V, Rizvi N, Pao W. EGFR-mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib. J Thorac Oncol. 2012 Feb;7(2):434-42. doi: 10.1097/JTO.0b013e31823c5aee. PubMed PMID: 22173702; PubMed Central PMCID: PMC3261336.
5: Pietanza MC, Lynch TJ Jr, Lara PN Jr, Cho J, Yanagihara RH, Vrindavanam N, Chowhan NM, Gadgeel SM, Pennell NA, Funke R, Mitchell B, Wakelee HA, Miller VA. XL647--a multitargeted tyrosine kinase inhibitor: results of a phase II study in subjects with non-small cell lung cancer who have progressed after responding to treatment with either gefitinib or erlotinib. J Thorac Oncol. 2012 Jan;7(1):219-26. doi: 10.1097/JTO.0b013e31822eebf9. PubMed PMID: 22011666.
6: Gaughan EM, Costa DB. Genotype-driven therapies for non-small cell lung cancer: focus on EGFR, KRAS and ALK gene abnormalities. Ther Adv Med Oncol. 2011 May;3(3):113-25. doi: 10.1177/1758834010397569. PubMed PMID: 21904575; PubMed Central PMCID: PMC3150063.
7: Giaccone G, Wang Y. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors. Cancer Treat Rev. 2011 Oct;37(6):456-64. doi: 10.1016/j.ctrv.2011.01.003. Epub 2011 Mar 1. Review. PubMed PMID: 21367530; PubMed Central PMCID: PMC3139833.
8: Nguyen KS, Kobayashi S, Costa DB. Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancers dependent on the epidermal growth factor receptor pathway. Clin Lung Cancer. 2009 Jul;10(4):281-9. doi: 10.3816/CLC.2009.n.039. Review. PubMed PMID: 19632948; PubMed Central PMCID: PMC2758558.
9: Pakkala S, Ramalingam SS. Combined inhibition of vascular endothelial growth factor and epidermal growth factor signaling in non-small-cell lung cancer therapy. Clin Lung Cancer. 2009 Mar;10 Suppl 1:S17-23. doi: 10.3816/CLC.2009.s.003. Review. PubMed PMID: 19362942.
10: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. doi: 10.1634/theoncologist.2008-0276. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.
11: Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. J Thorac Oncol. 2008 Jun;3(6 Suppl 2):S146-9. doi: 10.1097/JTO.0b013e318174e96e. Review. PubMed PMID: 18520300.
12: Cabebe E, Wakelee H. Role of anti-angiogenesis agents in treating NSCLC: focus on bevacizumab and VEGFR tyrosine kinase inhibitors. Curr Treat Options Oncol. 2007 Feb;8(1):15-27. Review. PubMed PMID: 17634832.
13: Gendreau SB, Ventura R, Keast P, Laird AD, Yakes FM, Zhang W, Bentzien F, Cancilla B, Lutman J, Chu F, Jackman L, Shi Y, Yu P, Wang J, Aftab DT, Jaeger CT, Meyer SM, De Costa A, Engell K, Chen J, Martini JF, Joly AH. Inhibition of the T790M gatekeeper mutant of the epidermal growth factor receptor by EXEL-7647. Clin Cancer Res. 2007 Jun 15;13(12):3713-23. PubMed PMID: 17575237.

Explore Compound Types